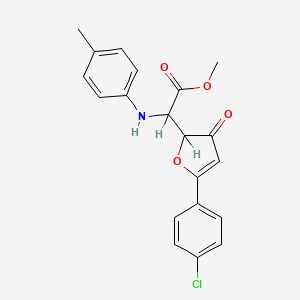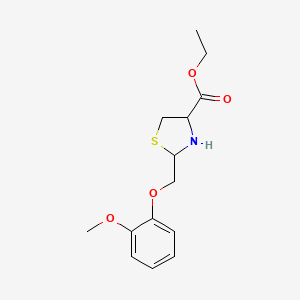
Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate is a synthetic organic compound that belongs to the class of thiazolidine derivatives. This compound is characterized by its unique structure, which includes a thiazolidine ring, an ethyl ester group, and a methoxyphenoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate typically involves a multi-step process. One common method starts with the reaction of 2-methoxyphenol with formaldehyde to form 2-((2-methoxyphenoxy)methyl)phenol. This intermediate is then reacted with ethyl 4-thiazolidinecarboxylate in the presence of a suitable catalyst under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industry standards.
化学反应分析
Types of Reactions
Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.
科学研究应用
Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenoxy moiety may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-((2-ethoxyphenoxy)methyl)morpholine hydrochloride
- 2-(2-methoxyphenoxy)ethylamine
- 2-methoxyphenyl isocyanate
Uniqueness
Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate is unique due to its specific combination of functional groups and structural features. The presence of both the thiazolidine ring and the methoxyphenoxy moiety distinguishes it from other similar compounds, potentially contributing to its unique chemical and biological properties.
属性
CAS 编号 |
103181-49-3 |
|---|---|
分子式 |
C14H19NO4S |
分子量 |
297.37 g/mol |
IUPAC 名称 |
ethyl 2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C14H19NO4S/c1-3-18-14(16)10-9-20-13(15-10)8-19-12-7-5-4-6-11(12)17-2/h4-7,10,13,15H,3,8-9H2,1-2H3 |
InChI 键 |
OKTXFBBOSXJDEZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CSC(N1)COC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



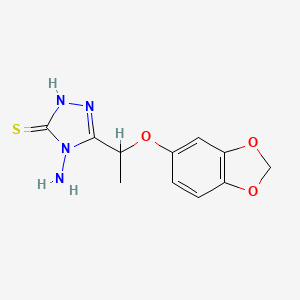

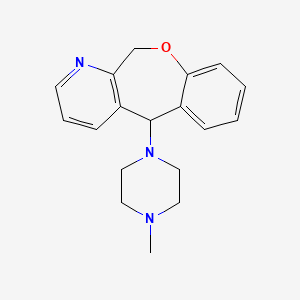

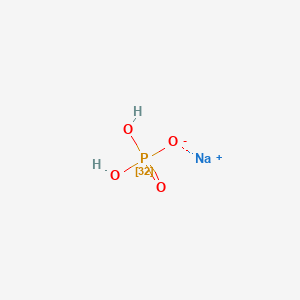


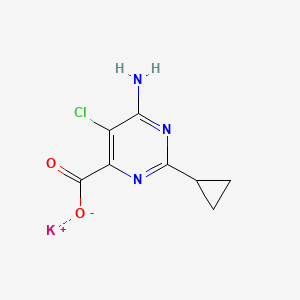
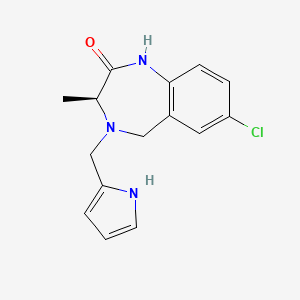
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)


